(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16177833
InChI: InChI=1S/C27H27N3O2S2/c1-4-6-15-32-22-12-13-23(19(3)16-22)25-20(18-30(28-25)21-10-8-7-9-11-21)17-24-26(31)29(14-5-2)27(33)34-24/h5,7-13,16-18H,2,4,6,14-15H2,1,3H3/b24-17-
SMILES:
Molecular Formula: C27H27N3O2S2
Molecular Weight: 489.7 g/mol

(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16177833

Molecular Formula: C27H27N3O2S2

Molecular Weight: 489.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C27H27N3O2S2
Molecular Weight 489.7 g/mol
IUPAC Name (5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H27N3O2S2/c1-4-6-15-32-22-12-13-23(19(3)16-22)25-20(18-30(28-25)21-10-8-7-9-11-21)17-24-26(31)29(14-5-2)27(33)34-24/h5,7-13,16-18H,2,4,6,14-15H2,1,3H3/b24-17-
Standard InChI Key BWUGBXBCEMUWME-ULJHMMPZSA-N
Isomeric SMILES CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C
Canonical SMILES CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C

Introduction

(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. It features a five-membered ring containing nitrogen and sulfur, with an allyl group and a pyrazole moiety, contributing to its distinctive chemical properties and potential biological activities .

Synthesis

The synthesis of (5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including condensation reactions and modifications to enhance yield and purity. The specific synthetic route can vary based on the desired outcome .

Biological Activities and Potential Applications

Compounds derived from thiazolidinones are often investigated for their:

  • Antimicrobial Properties

  • Anticancer Activity

  • Anti-inflammatory Effects

These properties make (5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one a candidate for further pharmacological studies, particularly in medicinal chemistry.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest it may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these interactions further, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

Several compounds share structural features with (5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one. Here is a comparative table highlighting their unique aspects:

Compound NameStructural FeaturesNotable Activities
(5Z)-5-{[3-(benzofuran)-1-phenylyl]-methylene}-2-thioxo-thiazolidinContains benzofuran moietyAntimicrobial properties
(5Z)-3-(isobutoxy)-thiazolidinoneSimilar thiazolidinone coreAnticancer activity
(5Z)-3-(alkoxy-substituted) pyrazolesVariations of pyrazole ringDiverse biological activities

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